Methyl 6-(azepan-1-yl)-2-methylnicotinate
CAS No.:
Cat. No.: VC15930382
Molecular Formula: C14H20N2O2
Molecular Weight: 248.32 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C14H20N2O2 |
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Molecular Weight | 248.32 g/mol |
IUPAC Name | methyl 6-(azepan-1-yl)-2-methylpyridine-3-carboxylate |
Standard InChI | InChI=1S/C14H20N2O2/c1-11-12(14(17)18-2)7-8-13(15-11)16-9-5-3-4-6-10-16/h7-8H,3-6,9-10H2,1-2H3 |
Standard InChI Key | DAFRCBMPOJXDMP-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(C=CC(=N1)N2CCCCCC2)C(=O)OC |
Introduction
Structural and Molecular Characteristics
Comparative Structural Analysis
While no crystallographic data exists for the 2-methyl isomer, structural analogs like methyl 6-(azepan-1-yl)-4-methylnicotinate (CAS: 1355196-69-8) offer a foundation for prediction . Key differences between the 2-methyl and 4-methyl isomers include:
Property | Methyl 6-(azepan-1-yl)-2-methylnicotinate | Methyl 6-(azepan-1-yl)-4-methylnicotinate |
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Molecular Formula | C₁₅H₂₂N₂O₂ | C₁₄H₂₀N₂O₂ |
Molecular Weight (g/mol) | 262.35 | 248.32 |
Substitution Pattern | 2-methyl, 6-azepan-1-yl | 4-methyl, 6-azepan-1-yl |
Potential Bioactivity | Hypothesized neuromodulatory effects | Limited documented activity |
The azepan-1-yl group introduces conformational flexibility, potentially enhancing binding affinity to biological targets such as nicotinic acetylcholine receptors (nAChRs) .
Synthetic Methodologies
General Synthesis of Nicotinate Esters
Nicotinate esters are typically synthesized via esterification of nicotinic acid derivatives. For example, methyl 6-methylnicotinate (CAS: 5470-70-2) is produced by refluxing 6-methylnicotinic acid with methanol and sulfuric acid, yielding a 75% product . Adapting this method, the synthesis of methyl 6-(azepan-1-yl)-2-methylnicotinate would theoretically involve:
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Introduction of the azepan-1-yl group: Likely through nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling at the 6-position of 2-methylnicotinic acid.
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Esterification: Reaction with methanol under acidic conditions to form the methyl ester .
Challenges in Isomer-Specific Synthesis
Physicochemical Properties and Stability
Stability in Solution
Methylnicotinate derivatives exhibit notable stability in aqueous solutions. Studies on methylnicotinate (CAS: 5470-70-2) show degradation to nicotinic acid occurs at a rate of 0.54% per annum at 4°C, with no significant loss of biological activity over three years . While analogous data for methyl 6-(azepan-1-yl)-2-methylnicotinate is unavailable, the azepan ring’s electron-donating effects may further stabilize the ester against hydrolysis.
Spectral Characterization
Hypothetical spectral data for methyl 6-(azepan-1-yl)-2-methylnicotinate can be extrapolated from related compounds:
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¹H NMR: Peaks corresponding to the azepan ring’s methylene protons (δ 1.4–1.8 ppm), pyridine aromatic protons (δ 8.0–9.0 ppm), and ester methyl group (δ 3.8–3.9 ppm) .
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LCMS: Expected molecular ion peak at m/z = 263.4 [M+H]⁺.
Biological Relevance and Hypothetical Applications
Interaction with Nicotinic Receptors
Nicotinic acid derivatives are known ligands for nAChRs, which regulate neurotransmitter release and cognitive function . The azepan-1-yl moiety in methyl 6-(azepan-1-yl)-2-methylnicotinate may mimic the pyrrolidine ring of nicotine, potentially conferring affinity for α4β2 or α7 nAChR subtypes.
Comparative Pharmacokinetics
Unlike 6-methyl nicotine (CAS: 13270-56-9), which is being explored in e-cigarettes for its enhanced bioavailability, methyl 6-(azepan-1-yl)-2-methylnicotinate’s ester group likely reduces blood-brain barrier permeability, limiting central nervous system effects .
Future Research Directions
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Synthetic Optimization: Developing regioselective methods for 2-methyl substitution.
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Biological Screening: Assessing affinity for nAChRs and other neurological targets.
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Stability Studies: Quantifying hydrolysis rates under varying pH and temperature conditions.
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